molecular formula C5H5F2NS B12067725 4-(Difluoromethyl)-2-methyl-thiazole

4-(Difluoromethyl)-2-methyl-thiazole

Cat. No.: B12067725
M. Wt: 149.16 g/mol
InChI Key: OMBKDUUBXSEKKU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a difluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyl-thiazole typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts such as copper or silver to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of fluoroform (CHF3) as a reagent in difluoromethylation reactions has been explored for its potential to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methyl-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(Difluoromethyl)-2-methyl-thiazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyl-thiazole involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death. Molecular docking studies have shown that the difluoromethyl group enhances the compound’s binding affinity to its target proteins, thereby increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2-methyl-thiazole stands out due to its unique combination of a thiazole ring with a difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

Molecular Formula

C5H5F2NS

Molecular Weight

149.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C5H5F2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3

InChI Key

OMBKDUUBXSEKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(F)F

Origin of Product

United States

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